molecular formula C10H15ClN2 B3024200 Anabasine hydrochloride CAS No. 352220-15-6

Anabasine hydrochloride

Cat. No.: B3024200
CAS No.: 352220-15-6
M. Wt: 198.69 g/mol
InChI Key: VTMZQNZVYCJLGG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Anabasine hydrochloride primarily targets the neuronal acetylcholine receptor protein alpha-7 subunit . This receptor is a crucial component of the nervous system, playing a key role in transmitting signals between nerve cells .

Mode of Action

This compound acts as an agonist for the neuronal acetylcholine receptor protein alpha-7 subunit . This means it binds to this receptor and activates it, triggering a series of biochemical reactions . It also has the ability to stimulate respiration .

Biochemical Pathways

The activation of the neuronal acetylcholine receptor protein alpha-7 subunit by this compound can affect various biochemical pathways. For instance, it can lead to the depolarization of neurons and induce the release of both dopamine and norepinephrine .

Pharmacokinetics

It is known to be soluble in water, ethanol, and chloroform, and insoluble in diethyl ether and acetone . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The activation of the neuronal acetylcholine receptor protein alpha-7 subunit by this compound can have various molecular and cellular effects. For instance, it can cause a depolarizing block of nerve transmission, which can lead to symptoms similar to those of nicotine poisoning and, in high doses, death by asystole .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, environmental stresses such as high temperature, flooding, and salt stress can affect nicotine accumulation in tobacco, which may also apply to this compound . Furthermore, the effects of this compound on infection intensity in bees have been found to vary depending on the host genotype and environmental variables .

Biochemical Analysis

Biochemical Properties

Anabasine hydrochloride plays a significant role in biochemical reactions as a nicotinic acetylcholine receptor agonist . It interacts with nicotinic acetylcholine receptors, which are ligand-gated ion channels found in the nervous system. These receptors are composed of various subunits, and this compound binds to these subunits, leading to the opening of the ion channel and subsequent depolarization of the neuron . This interaction is similar to that of nicotine, but this compound has distinct pharmacological properties that make it a subject of interest for further study.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving nicotinic acetylcholine receptors . This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound has been shown to produce a depolarizing block of nerve transmission at high doses, which can cause symptoms similar to nicotine poisoning . Additionally, it has been observed to have teratogenic effects in swine when administered in large amounts .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to nicotinic acetylcholine receptors . Upon binding, this compound induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of cations such as sodium and calcium . This influx results in the depolarization of the neuron and the initiation of an action potential. In high doses, this compound can cause a sustained depolarization, leading to a depolarizing block and inhibition of nerve transmission . This mechanism is similar to that of nicotine but with distinct differences in receptor affinity and efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . For example, in studies involving bumble bees, this compound was found to have context-dependent medicinal effects and infection-dependent toxicity . These effects varied depending on the environmental conditions and the genotype of the host organism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving bumble bees, it was observed that higher doses of this compound decreased parasite loads and increased the probability of clearing the infection entirely . Survival time was not significantly affected by any level of this compound concentration . In other animal models, such as swine, high doses of this compound have been associated with teratogenic effects . These findings highlight the importance of dosage in determining the compound’s therapeutic and toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to nicotine biosynthesis and degradation . In tobacco plants, nicotine and related alkaloids, including this compound, are produced in the roots and transported to the leaves . The biosynthesis of these alkaloids involves several enzymes, such as putrescine N-methyltransferase and N-methylputrescine oxidase . These enzymes catalyze the conversion of primary metabolites into alkaloids, which are then stored in vacuoles as a defense mechanism against herbivores .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. In tobacco plants, the compound is synthesized in the roots and transported to the leaves, where it accumulates . In animal models, this compound is distributed throughout the body and can cross the blood-brain barrier due to its lipophilic nature . This distribution is facilitated by transporters and binding proteins that interact with the compound, influencing its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. In tobacco plants, this compound is localized in vacuoles within the leaves . In animal cells, the compound can be found in various cellular compartments, including the cytoplasm and the nucleus . Its localization is determined by targeting signals and post-translational modifications that direct it to specific organelles . These factors play a crucial role in the compound’s activity and function within the cell.

Biological Activity

Anabasine hydrochloride, a structural isomer of nicotine, is an alkaloid primarily found in tobacco plants. Its biological activity is significant due to its interactions with nicotinic acetylcholine receptors (nAChRs) and other physiological pathways. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Anabasine acts as a partial agonist at neuronal nicotinic acetylcholine receptors, particularly the α7 and α4β2 subtypes. The binding affinity (Ki values) for these receptors is notably high, with values reported as 0.058 μM for rat α7 and 0.26 μM for rat α4β2 receptors . This interaction stimulates calcium-dependent catecholamine release from adrenal medullary cells, indicating its role in neuroendocrine signaling .

2.1 Weight Management

Research has shown that anabasine can influence body weight and fat composition. In a study involving rats, daily administration of anabasine resulted in significantly slower weight gain compared to saline controls. While body fat remained unchanged, the compound reduced overall food intake . This suggests potential applications in weight management therapies.

2.2 Catecholamine Secretion

Anabasine has been demonstrated to enhance catecholamine secretion from the adrenal medulla in a dose-dependent manner. In experiments where rats were perfused with varying concentrations of anabasine (30-300 μM), significant increases in catecholamine levels were observed, indicating its stimulatory effects on adrenal function .

3.1 Potential Therapeutic Uses

Anabasine has been explored for various therapeutic applications:

  • Weight Loss : As noted earlier, it may aid in reducing weight gain and body fat accumulation.
  • Neuropharmacology : Its effects on nAChRs suggest a potential role in treating neurodegenerative diseases or conditions characterized by cholinergic dysfunction .
  • Insecticide : Due to its toxicological properties, anabasine is being investigated as a natural insecticide .

3.2 Teratogenic Effects

It is important to note that anabasine exhibits teratogenic properties, raising concerns regarding its safety during pregnancy . This aspect necessitates careful consideration in therapeutic contexts.

4. Comparative Biological Activity Table

Biological Activity Effect Reference
Nicotinic Receptor AgonismPartial agonist activity
Catecholamine ReleaseEnhanced secretion (dose-dependent)
Weight ManagementSlower weight gain; reduced food intake
TeratogenicityPotential risk during pregnancy

Case Study 1: Weight Management in Rats

A study administered daily injections of anabasine to rats over a week, observing significant differences in weight gain compared to saline controls. The results indicated that while anabasine did not prevent weight gain entirely, it slowed the rate compared to untreated groups .

Case Study 2: Catecholamine Secretion

In a controlled experiment with perfused rat adrenal glands, anabasine was shown to significantly increase catecholamine secretion at specified doses, although tachyphylaxis was observed upon repeated administration . This highlights both its stimulating effects and the need for cautious dosing in therapeutic applications.

6. Conclusion

This compound demonstrates notable biological activity through its interaction with nicotinic acetylcholine receptors and its effects on weight management and catecholamine secretion. While it presents potential therapeutic benefits, particularly in neuropharmacology and weight management, considerations regarding its teratogenic effects must be addressed.

Properties

IUPAC Name

3-piperidin-2-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMZQNZVYCJLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934525
Record name 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143924-48-5, 15251-47-5
Record name Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143924-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anabasine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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